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Compound of Interest

Compound Name: AZD1208 hydrochloride

Cat. No.: B560551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent pan-PIM kinase

inhibitors, AZD1208 hydrochloride and LGH447. By presenting supporting experimental data,

detailed methodologies, and visual representations of key pathways and workflows, this

document aims to be a valuable resource for researchers in oncology and drug development.

Introduction to PIM Kinases and Their Inhibition
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of

three highly homologous serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial

role in cell survival, proliferation, and apoptosis.[1][2] Overexpressed in various hematological

malignancies and solid tumors, PIM kinases have emerged as attractive therapeutic targets.[1]

[3][4] Both AZD1208 hydrochloride and LGH447 are potent, orally bioavailable, small-

molecule inhibitors that target all three PIM kinase isoforms.[1][2]

Mechanism of Action
Both AZD1208 and LGH447 are ATP-competitive inhibitors, binding to the ATP-binding pocket

of the PIM kinases and thereby blocking their catalytic activity.[1][2] Inhibition of PIM kinases

disrupts downstream signaling pathways, leading to cell cycle arrest and apoptosis in cancer

cells that overexpress these kinases.[1][2][4]
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A direct comparison of the biochemical potency of AZD1208 and LGH447 reveals that both

compounds are highly potent inhibitors of all three PIM kinase isoforms. However, LGH447

generally exhibits lower picomolar inhibitory constants (Ki) compared to the low nanomolar

IC50 and Ki values of AZD1208. It is important to note that the presented values are collated

from different studies and assay conditions, which may influence the absolute numbers.

Inhibitor Target IC50 (nM) Ki (nM)
ATP
Concentrati
on

Reference

AZD1208

hydrochloride
PIM1 0.4 0.1 Km [1]

PIM2 5.0 1.92 Km [1]

PIM3 1.9 0.4 Km [1]

PIM1 2.6 - 5 mM [1]

PIM2 164 - 5 mM [1]

PIM3 17 - 5 mM [1]

LGH447 PIM1 <3 0.006 Not Specified [2]

PIM2 <3 0.018 Not Specified [2]

PIM3 - 0.009 Not Specified [2]

Cellular Activity
Both inhibitors have demonstrated potent anti-proliferative activity across a range of

hematological cancer cell lines. The sensitivity to these inhibitors often correlates with the

expression levels of PIM kinases.
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Inhibitor Cell Line Cancer Type
GI50 / IC50
(µM)

Reference

AZD1208

hydrochloride
MOLM-16

Acute Myeloid

Leukemia
<0.1 [5]

KG-1a
Acute Myeloid

Leukemia
<1 [1]

MV4-11
Acute Myeloid

Leukemia
<1 [1]

EOL-1
Acute Myeloid

Leukemia
<1 [1]

Kasumi-3
Acute Myeloid

Leukemia
<1 [1]

LGH447 MM.1S
Multiple

Myeloma
Not Specified

OPM-2
Multiple

Myeloma
Not Specified

NCI-H929
Multiple

Myeloma
Not Specified

RPMI-8226
Multiple

Myeloma
Not Specified

In Vivo Efficacy
Preclinical studies in xenograft models have demonstrated the in vivo anti-tumor activity of both

AZD1208 and LGH447.

AZD1208 in an Acute Myeloid Leukemia (AML) Xenograft Model:

In a MOLM-16 xenograft model, daily oral administration of AZD1208 for 14 days resulted in a

dose-dependent inhibition of tumor growth.[1] Treatment with 30 mg/kg of AZD1208 led to a

slight regression of the tumor.[1]
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LGH447 in a Multiple Myeloma Xenograft Model:

LGH447 has also shown significant inhibition of tumor growth in xenograft mouse models of

multiple myeloma.[3][6][7]

Selectivity and Off-Target Effects
AZD1208 hydrochloride: A kinase panel screen of 442 kinases revealed that AZD1208 is

highly selective for PIM kinases.[1] Besides the three PIM isoforms, only 13 other kinases were

inhibited by 50% or more.[1] Notably, AZD1208 does not inhibit Flt3 or Flt3-ITD.[1] However,

some studies suggest that at higher concentrations, some of the anti-proliferative effects of

AZD1208 in non-Hodgkin lymphoma cell lines might be due to off-target effects.[8]

LGH447: In a panel of 68 diverse protein kinases, LGH447 was found to be highly selective for

PIM kinases.[2] It also demonstrated inhibitory activity against GSK3β, PKN1, and PKCτ, but at

significantly lower potencies (IC50 between 1 and 5 µM).[2]

Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following

diagrams are provided in Graphviz DOT language.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://ashpublications.org/blood/article/122/21/3186/12383/Phase-1-Study-Of-The-Novel-Pan-Pim-Kinase
https://www.researchgate.net/publication/303170539_Phase_1_Study_Update_of_the_Novel_Pan-Pim_Kinase_Inhibitor_LGH447_in_Patients_with_Relapsed_Refractory_Multiple_Myeloma
https://www.researchgate.net/publication/336516514_Phase_1_Study_Of_The_Novel_Pan-Pim_Kinase_Inhibitor_LGH447_In_Patients_With_Relapsed_Refractory_Multiple_Myeloma
https://www.benchchem.com/product/b560551?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4672512/
https://www.selleckchem.com/products/pim447-lgh447.html
https://www.selleckchem.com/products/pim447-lgh447.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560551?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytokines / Growth Factors

Receptor Tyrosine Kinase

JAK

STAT

PIM Kinase
(PIM1, PIM2, PIM3)

Transcription

BAD

Phosphorylation

c-Myc

Stabilization

p21

Inactivation

p27

Inactivation

mTORC1

Bcl-2 / Bcl-xL

p-BAD (Inactive)

Apoptosis Inhibition

Cell Proliferation Cell Cycle Progression p70S6K 4E-BP1

Protein Translation

AZD1208 LGH447

Click to download full resolution via product page

Caption: PIM Kinase Signaling Pathway and points of inhibition by AZD1208 and LGH447.
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Caption: General workflow for an in vitro PIM kinase inhibition assay.
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Caption: Workflow for an in vivo xenograft model to evaluate inhibitor efficacy.
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In Vitro Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of PIM kinase

inhibitors.

Materials:

Recombinant human PIM1, PIM2, or PIM3 enzyme

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

ATP

PIM kinase substrate (e.g., a synthetic peptide derived from a known PIM substrate like

BAD)

AZD1208 hydrochloride or LGH447

Microplate reader for detecting the assay signal (e.g., fluorescence or luminescence)

Procedure:

Prepare serial dilutions of the PIM inhibitor in DMSO and then dilute further in kinase buffer.

In a microplate, add the PIM kinase enzyme to the kinase buffer.

Add the diluted inhibitor or vehicle control (DMSO) to the wells containing the enzyme and

pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

Incubate the reaction for a specific time (e.g., 60-90 minutes) at room temperature or 30°C.

Stop the reaction by adding a stop solution (e.g., containing EDTA).

Measure the amount of phosphorylated substrate using a suitable detection method. The

signal is inversely proportional to the inhibitory activity of the compound.
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Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the

inhibitor concentration.

Cell Viability Assay (General Protocol)
This protocol outlines a general method for assessing the effect of PIM inhibitors on the

proliferation of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., MOLM-16 for AML, MM.1S for multiple myeloma)

Complete cell culture medium

AZD1208 hydrochloride or LGH447

Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)

Microplate reader

Procedure:

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere

overnight (for adherent cells) or stabilize (for suspension cells).

Prepare serial dilutions of the PIM inhibitor in the cell culture medium.

Treat the cells with the diluted inhibitor or vehicle control.

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO2.

Add the cell viability reagent to each well according to the manufacturer's instructions.

Incubate for the recommended time to allow for the development of the signal.

Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.
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Calculate the GI50 (concentration for 50% of maximal inhibition of cell proliferation) values

by normalizing the data to the vehicle-treated control.

In Vivo Xenograft Model (General Protocol)
This protocol provides a general framework for evaluating the anti-tumor efficacy of PIM

inhibitors in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or NSG mice)

Human cancer cell line

Matrigel (optional, to aid tumor formation)

AZD1208 hydrochloride or LGH447 formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of cancer cells (e.g., 5-10 x 10^6 cells) mixed with or

without Matrigel into the flank of the mice.

Monitor the mice for tumor growth. Once the tumors reach a predetermined size (e.g., 100-

200 mm³), randomize the mice into treatment and control groups.

Administer the PIM inhibitor or vehicle control to the respective groups daily via oral gavage.

Measure the tumor dimensions with calipers two to three times a week and calculate the

tumor volume (e.g., using the formula: (Length x Width²) / 2).

Monitor the body weight of the mice as an indicator of toxicity.

At the end of the study (e.g., after 2-4 weeks of treatment or when tumors in the control

group reach a maximum allowed size), euthanize the mice.
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Excise the tumors for further analysis, such as immunohistochemistry for pharmacodynamic

markers (e.g., phospho-BAD).

Conclusion
Both AZD1208 hydrochloride and LGH447 are potent and selective pan-PIM kinase inhibitors

with demonstrated preclinical anti-cancer activity. LGH447 appears to have greater biochemical

potency with picomolar Ki values, while both inhibitors show efficacy in cellular and in vivo

models of hematological malignancies. The choice between these inhibitors for research

purposes may depend on the specific cancer type being investigated, the desired potency, and

the known selectivity profile. This guide provides a foundational comparison to aid researchers

in making informed decisions for their preclinical studies. Further head-to-head comparative

studies under identical experimental conditions would be beneficial for a more definitive

conclusion on their relative performance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [A Comparative Guide to PIM Kinase Inhibitors:
AZD1208 Hydrochloride vs. LGH447]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b560551#comparing-azd1208-hydrochloride-and-
lgh447-pim-inhibitors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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